4-methyl-N-(1-methyl-1H-pyrazol-4-yl)phthalazin-1-amine
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Overview
Description
4-methyl-N-(1-methyl-1H-pyrazol-4-yl)phthalazin-1-amine is an organic compound that belongs to the class of heterocyclic compounds
Mechanism of Action
Target of Action
Similar compounds with a pyrazole moiety have been reported to have diverse pharmacological effects . For instance, some pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a compound with a similar pyrazole moiety, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its target in a similar manner.
Biochemical Pathways
Compounds with a similar pyrazole moiety have been reported to affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Compounds with a similar pyrazole moiety have been reported to have potent antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(1-methyl-1H-pyrazol-4-yl)phthalazin-1-amine typically involves the reaction of pyrazole derivatives with phthalazine derivatives. One common method includes the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with 4-methylphthalazin-1-amine under specific conditions such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(1-methyl-1H-pyrazol-4-yl)phthalazin-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-methyl-N-(1-methyl-1H-pyrazol-4-yl)phthalazin-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole-4-amine: A simpler pyrazole derivative with similar reactivity but lacking the phthalazine moiety.
4-methylphthalazin-1-amine: Contains the phthalazine core but without the pyrazole ring.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another pyrazole derivative with different substituents.
Uniqueness
4-methyl-N-(1-methyl-1H-pyrazol-4-yl)phthalazin-1-amine is unique due to its combined pyrazole and phthalazine structure, which imparts distinct chemical and biological properties. This dual-ring system can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-methyl-N-(1-methylpyrazol-4-yl)phthalazin-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-9-11-5-3-4-6-12(11)13(17-16-9)15-10-7-14-18(2)8-10/h3-8H,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTJXORIFZDYMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)NC3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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